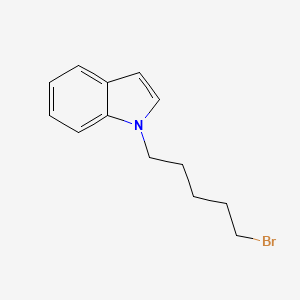

1-(5-Bromopentyl)-1h-indole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C13H16BrN |

|---|---|

Molekulargewicht |

266.18 g/mol |

IUPAC-Name |

1-(5-bromopentyl)indole |

InChI |

InChI=1S/C13H16BrN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 |

InChI-Schlüssel |

BWPIYSDFLPTJPU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CN2CCCCCBr |

Herkunft des Produkts |

United States |

Chemical Transformations and Derivatization of 1 5 Bromopentyl 1h Indole

Nucleophilic Substitution Reactions at the Bromopentyl Chain

The primary and most exploited reaction pathway for 1-(5-bromopentyl)-1H-indole involves the displacement of the bromide ion by various nucleophiles. The bromine atom, being a good leaving group, facilitates the formation of new carbon-heteroatom bonds at the terminus of the pentyl chain.

The reaction of this compound with secondary amines, such as diethylamine (B46881), provides a direct route to tertiary amine derivatives. These reactions are typically performed in a polar aprotic solvent like acetonitrile (B52724), with a base such as potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The mixture is heated under reflux to drive the substitution to completion. mdpi.comnih.gov This specific transformation yields N,N-diethyl-5-(1H-indol-1-yl)pentan-1-amine. mdpi.com Research has shown this reaction proceeds with good efficiency, providing the desired product in a 69% yield after purification by column chromatography. mdpi.comnih.gov

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Diethylamine, K₂CO₃ | Acetonitrile | Reflux, 24h | N,N-Diethyl-5-(1H-indol-1-yl)pentan-1-amine | 69% | mdpi.comnih.gov |

Following the same principle of nucleophilic substitution, other cyclic secondary amines can be conjugated to the pentyl chain of this compound. Pyrrolidine, morpholine, and 1,2,3,4-tetrahydroisoquinoline (B50084) are effective nucleophiles for this transformation. nih.gov The reactions are generally carried out under conditions similar to those used for diethylamine, involving a carbonate base in acetonitrile at reflux. nih.gov These reactions lead to the formation of 1-(5-(pyrrolidin-1-yl)pentyl)-1H-indole, 4-(5-(1H-indol-1-yl)pentyl)morpholine, and 2-(5-(1H-indol-1-yl)pentyl)-1,2,3,4-tetrahydroisoquinoline, respectively. These adducts incorporate different heterocyclic systems, which can significantly alter the steric and electronic properties of the parent molecule.

| Nucleophile | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Pyrrolidine | K₂CO₃ | Acetonitrile | Reflux | 1-(5-(Pyrrolidin-1-yl)pentyl)-1H-indole | nih.gov |

| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 4-(5-(1H-indol-1-yl)pentyl)morpholine | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline | K₂CO₃ | Acetonitrile | Reflux | 2-(5-(1H-indol-1-yl)pentyl)-1,2,3,4-tetrahydroisoquinoline | nih.gov |

The Gabriel synthesis offers a classic and reliable method for converting alkyl halides into primary amines, avoiding the over-alkylation often seen with ammonia. This two-step process is applicable to this compound. In the first step, the substrate is treated with potassium phthalimide (B116566) in a polar aprotic solvent like DMF. The phthalimide anion displaces the bromide to form N-(5-(1H-indol-1-yl)pentyl)phthalimide. The second step involves the cleavage of the phthalimide group. This is typically achieved by hydrazinolysis, where the intermediate is heated with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol. nih.govrsc.org This process cleaves the C-N imide bonds, releasing the desired primary amine, 1-(5-aminopentyl)-1H-indole, and forming a stable phthalhydrazide (B32825) byproduct.

| Step | Reactant | Reagents | Solvent | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 (Phthalimide Alkylation) | This compound | Potassium Phthalimide | DMF | N-(5-(1H-indol-1-yl)pentyl)phthalimide | nih.gov |

| 2 (Hydrazinolysis) | N-(5-(1H-indol-1-yl)pentyl)phthalimide | Hydrazine Hydrate (NH₂NH₂·H₂O) | Ethanol | 1-(5-Aminopentyl)-1H-indole | nih.govnih.govnih.gov |

The introduction of an azide (B81097) functional group onto the pentyl chain is achieved through a straightforward nucleophilic substitution reaction with an azide salt, typically sodium azide (NaN₃), in a solvent like DMF. d-nb.info This reaction produces 1-(5-azidopentyl)-1H-indole. The resulting organic azide is a highly versatile intermediate, primarily due to its ability to participate in 1,3-dipolar cycloaddition reactions. nih.govmolaid.com The most prominent of these is the Huisgen cycloaddition with alkynes, often performed under copper(I) catalysis (a "click" reaction), to regioselectively form 1,4-disubstituted 1,2,3-triazole rings. rsc.org This allows for the covalent linking of the indole (B1671886) moiety to a wide variety of other molecules or scaffolds that contain an alkyne handle.

Functionalization of the Indole Core in Derived Structures

While the bromopentyl chain provides a primary site for modification, the indole ring itself remains a platform for further functionalization. After derivatization of the pentyl chain, the electronic properties of the indole core are largely preserved, allowing for subsequent reactions.

The C-3 position of the indole ring is electron-rich and thus highly nucleophilic, making it the preferred site for electrophilic substitution. wikipedia.org This reactivity is retained in N-alkylated derivatives such as those derived from this compound. A variety of carbon-carbon bond-forming reactions can be employed to introduce new substituents at this position.

For example, the Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and DMF, introduces a formyl group (-CHO) at the C-3 position to yield 3-formylindole derivatives. nih.gov Similarly, Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst can install a ketone moiety. chemicalbook.com These introduced carbonyl groups are valuable synthetic handles, enabling further elaborations such as Wittig reactions, reductive aminations, or aldol (B89426) condensations, thereby expanding the molecular complexity and diversity of the synthesized compounds.

Heteroatom Substitution on the Indole Ring (e.g., at C-5 or C-6 positions)

The indole nucleus of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of various heteroatoms at specific positions, most notably at the C-5 and C-6 positions. These modifications can significantly alter the electronic properties and steric profile of the molecule.

For instance, electrophilic bromination of indole derivatives can be achieved using reagents like bromine in a mixed solvent system of dichloromethane (B109758) and methanol (B129727) with triethylamine. researchgate.net This method has been successfully employed for the synthesis of 5-bromoindole (B119039) derivatives. researchgate.net Nitration of the indole ring, another key transformation, is typically carried out using non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate to avoid polymerization that can occur under strongly acidic conditions. bhu.ac.in When 2-methylindole (B41428) is nitrated with benzoyl nitrate, the substitution occurs at the 3-position; however, under acidic conditions with nitric and sulfuric acids, the nitro group is directed to the C-5 position. bhu.ac.in These examples highlight the ability to selectively introduce halogen and nitro functionalities onto the indole core, which can then serve as handles for further synthetic manipulations.

Table 1: Examples of Heteroatom Substitution on the Indole Ring

| Position | Reaction Type | Reagents and Conditions | Product Type |

| C-5 | Bromination | Br₂, CH₂Cl₂/MeOH, Et₃N | 5-Bromoindole derivative researchgate.net |

| C-5 | Nitration | HNO₃/H₂SO₄ | 5-Nitroindole derivative bhu.ac.in |

| C-3 | Nitration | Benzoyl nitrate | 3-Nitroindole derivative bhu.ac.in |

Synthesis of Diverse Hybrid Molecules Incorporating the 1-(5-Pentyl)-1H-indole Scaffold

The reactive N-pentyl bromide side chain of this compound is a key feature that enables its use in the construction of a variety of hybrid molecules. This is typically achieved through nucleophilic substitution reactions where the bromide acts as a leaving group.

Indole-Isoindolinedione Conjugates

The synthesis of indole-isoindolinedione conjugates can be conceptualized through the reaction of this compound with an appropriate isoindolinedione precursor. While direct synthesis examples starting from this compound were not found in the provided search results, the general strategy for creating such linkages involves the reaction of an N-alkyl halide with a nucleophilic nitrogen-containing heterocycle. This approach is analogous to the synthesis of other N-substituted indole derivatives.

Indole-Carboline Hybrid Structures

The fusion of indole and carboline moieties has led to the development of compounds with interesting chemical properties. nih.gov The synthesis of such hybrids can be achieved through various strategies. One common method is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. analis.com.myresearchgate.net While a direct synthesis starting from this compound is not explicitly detailed in the provided results, the N-pentyl chain could be introduced before or after the formation of the carboline ring system. For example, a β-carboline can be alkylated at the N-9 position using a strong base like sodium hydride followed by the addition of a dibromoalkane, such as 1,4-dibromobutane (B41627), to create an intermediate that can be further elaborated. analis.com.my Another approach involves a one-pot cascade imination-heterocyclization of 1,5-disubstituted indole-2-carboxaldehydes with glycine (B1666218) alkyl esters to yield 1-indolyl-3,5,8-substituted γ-carbolines. beilstein-journals.orgsemanticscholar.org

Indole-Cyclopropyl Ketone Analogues (e.g., UR-144 N-(5-bromopentyl) analog)

A notable example of an indole-cyclopropyl ketone analogue is the UR-144 N-(5-bromopentyl) analog, formally named 1-(5-bromopentyl)-1H-indol-3-ylmethanone. caymanchem.com This compound is synthesized from (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, which serves as a precursor. caymanchem.com The synthesis involves the N-alkylation of the indole nitrogen with a 5-bromopentyl group. caymanchem.com This class of compounds has been a subject of interest in medicinal chemistry research. caymanchem.comojp.gov The N-pentyl chain can be further modified; for instance, N-dealkylation of the pentyl side chain has been observed in metabolic studies of related compounds. ojp.gov

Table 2: Key Indole-Cyclopropyl Ketone Analogue

| Compound Name | Formal Name | CAS Number | Molecular Formula | Formula Weight |

| UR-144 N-(5-bromopentyl) analog | 1-(5-bromopentyl)-1H-indol-3-ylmethanone | 1628690-26-5 | C₂₁H₂₈BrNO | 390.4 caymanchem.com |

Indole-Ciprofloxacin Hybrids

Hybrid molecules combining the indole scaffold with the fluoroquinolone antibiotic ciprofloxacin (B1669076) have been designed and synthesized. nih.govnih.gov In a representative synthesis, this compound-3-carbaldehyde can be prepared and subsequently used to create a linkage with the ciprofloxacin core. nih.gov The synthesis of these hybrids often involves creating a flexible alkyl tether, such as a propylene (B89431) or pentylene chain, between the two active fragments to ensure proper interaction with their biological targets. nih.gov These hybrid compounds have been evaluated for their potential as antibacterial agents. nih.govnih.gov For example, a series of ciprofloxacin-indole hybrids demonstrated good antibacterial potency against various bacterial strains. nih.gov

Structure Activity Relationship Sar Investigations of 1 5 Bromopentyl 1h Indole Analogues

Influence of N1-Alkyl Linker Length and Flexibility on Biological Target Interactions

The length and flexibility of the N1-alkyl linker extending from the indole (B1671886) core are paramount in determining the binding affinity and efficacy of these analogues at various receptors. Research into cannabimimetic indoles, for which the N1-alkyl chain is a key pharmacophoric element, has demonstrated that the linker length is a critical determinant for receptor interaction. nih.gov

Studies systematically replacing the N1-substituent with alkyl chains of varying lengths (from methyl to heptyl) have revealed that a minimum chain length of three carbons is necessary for high-affinity binding to cannabinoid receptors CB1 and CB2. nih.gov Optimal binding for both receptors is consistently observed with a five-carbon (pentyl) side chain. nih.gov The affinity is maintained for alkyl chains up to six carbons, but a significant drop in binding occurs when the chain is extended to a heptyl group, indicating a defined spatial limit within the receptor's binding pocket. nih.gov

This relationship between linker length and activity is not limited to cannabinoid receptors. In studies of N-alkyl isatins and indoles as cholinesterase inhibitors, a clear SAR was observed for N-alkyl isatins, where longer alkyl chains led to decreased IC50 values (increased potency) for butyrylcholinesterase (BChE) inhibition. tandfonline.com For N-alkyl indoles, however, a well-defined SAR for acetylcholinesterase (AChE) inhibition based on chain length was less apparent, with little difference in activity observed between the shortest and longest alkyl chains tested. tandfonline.com

The introduction of rigidity or specific functional groups within the linker also modulates activity. For example, in a series of tris(1H-indol-3-yl)methylium salts, antibacterial activity increased with the length of an N-(hydroxyalkyl) substituent, peaking with a C6 chain. bohrium.com This suggests that beyond simple length, the physicochemical properties conferred by the linker, such as lipophilicity, play a crucial role in biological interactions. bohrium.com

| Compound Series | Linker Length (Carbons) | Target Receptor | Relative Binding Affinity |

|---|---|---|---|

| N-Alkyl Indoles | 1-2 | CB1/CB2 | Low |

| 3 | High | ||

| 4 | High | ||

| 5 | Optimal | ||

| 7 | Dramatically Decreased |

Impact of Terminal Halogen Atom Substitution (Bromine vs. other halogens) on Ligand Efficacy

The terminal bromine atom of the 5-bromopentyl chain is a key site for modification, influencing ligand efficacy through various mechanisms including altered binding interactions and metabolic stability. The substitution of bromine with other halogens (fluorine, chlorine, iodine) can significantly impact biological activity.

In a series of synthetic cannabinoids based on the MDMB-CHMICA scaffold, the position of a chloro-substituent on the indole core resulted in a 16-fold difference in binding affinity for the human CB1 receptor. mdpi.com While this study focused on the indole ring, the principles apply to the terminal halogen of the alkyl chain. The study ranked the CB1 binding affinity based on chloro-substitution as follows: 2-chloro > 7- and 6-chloro > 4-chloro > 5-chloro. mdpi.com This demonstrates the high sensitivity of the receptor to the placement of a halogen atom.

The nature of the halogen itself is also critical. For instance, in the development of 1-pentyl-3-(naphthoyl)indoles, the synthesis of 8-chloro, 8-bromo, and 8-iodo analogues was undertaken to probe the effects of halogen substitution on the naphthoyl ring. nih.gov While not on the alkyl chain, these studies confirm that halogen substitution is a viable strategy for modulating receptor affinity. nih.gov The substitution of fluorine for hydrogen on the terminal pentyl chain (e.g., in 5F-pentylindoles) is a common modification in synthetic cannabinoids, often leading to increased potency. nih.gov This enhancement is attributed to the electronic effects of the fluorine atom and its ability to form specific interactions within the receptor binding site.

| Analogue Type | Terminal Group | Observed Effect | Potential Rationale |

|---|---|---|---|

| 1-(5-Fluoropentyl)-1H-indole | Fluorine | Often increases potency | Favorable electronic interactions, metabolic stability |

| 1-(5-Chloropentyl)-1H-indole | Chlorine | Variable, can enhance affinity | Alters lipophilicity and binding interactions |

| 1-(5-Bromopentyl)-1H-indole | Bromine | Serves as a reactive handle for further synthesis | Good leaving group, specific steric/electronic profile |

| 1-(5-Iodopentyl)-1H-indole | Iodine | May increase affinity but can also introduce steric hindrance | Largest halogen, highly polarizable |

Modulation of Indole Ring Substituents for Enhanced Biological Potency

Modifying the indole ring itself is a powerful strategy for refining the pharmacological profile of this compound analogues. Substituents at various positions can influence electronic properties, steric fit, and the potential for additional binding interactions.

SAR studies reveal that even minor substitutions can lead to significant changes in activity. For example, methyl substitution at the N-1 position of certain indole derivatives has been shown to enhance anticancer activity by as much as 60-fold compared to the unsubstituted analogue. semanticscholar.org Conversely, substituting an aldehyde group at the C-3 position can lead to a significant reduction in activity. semanticscholar.org

The electronic nature of the substituent is a key factor. Electron-donating groups, such as methyl (–CH3) or methoxy (B1213986) (–OCH3), at the 1, 2, and 5-positions can enhance the nucleophilicity of the indole ring. rsc.org In contrast, electron-withdrawing groups like bromine (–Br) or chlorine (–Cl) reduce nucleophilicity. rsc.org These electronic modifications can directly impact how the indole pharmacophore interacts with protein residues in a binding pocket. In the context of HIV-1 fusion inhibitors, substitutions on the indole core were systematically explored, demonstrating that the placement and nature of substituents are critical for optimizing antiviral activity. acs.org For example, replacing the indole B ring with a benzimidazole (B57391) altered the activity profile. acs.org

| Position of Substitution | Substituent Type | General Effect on Potency | Example Target Class |

|---|---|---|---|

| N-1 | Methyl | Significant Enhancement semanticscholar.org | Anticancer |

| C-2 | Methyl | Often tolerated or enhances activity semanticscholar.org | Anticancer, Cannabinoid Receptors |

| C-3 | Aldehyde | Significant Reduction semanticscholar.org | Anticancer |

| C-5 | Electron-donating (e.g., -OCH3) | Can enhance activity rsc.org | Various Receptors |

| Electron-withdrawing (e.g., -Cl) | Can decrease or increase activity depending on target mdpi.comrsc.org | Various Receptors |

Conformational Analysis of Bridging Linkers and Indole-Pharmacophore Interactions

The biological activity of this compound analogues is not solely dependent on their static structure but also on their conformational dynamics. The five-carbon linker is flexible, allowing the indole pharmacophore to adopt numerous spatial orientations. Conformational analysis seeks to understand the preferred shapes of the molecule and how these shapes facilitate optimal interaction with a biological target.

Computational methods like molecular docking and molecular dynamics (MD) simulations are essential tools for this analysis. frontiersin.org These studies model the interaction between the ligand and its receptor, predicting the most energetically favorable binding poses. frontiersin.org A pharmacophore model, which describes the essential spatial arrangement of chemical features required for activity, can be generated from these analyses. frontiersin.orgnih.gov For indole-based ligands, such models often include hydrophobic regions, hydrogen bond acceptors/donors, and aromatic ring features. rsc.orgmdpi.com

The flexibility of the pentyl linker allows the indole ring to orient itself within a binding pocket to maximize favorable contacts, such as pi-pi stacking with aromatic amino acid residues (e.g., tryptophan, phenylalanine) and hydrophobic interactions. rsc.org The conformation of the linker itself is influenced by factors like torsional strain and steric interactions. libretexts.org Studies have shown that for flexible linkers in enzymes, properties like persistence length (a measure of stiffness) and the radius of gyration can be calculated to describe their conformational ensembles. nih.gov While the pentyl chain in this compound is relatively simple, its ability to bend and rotate is critical for positioning the indole and terminal bromine moieties correctly for interaction with a receptor. For example, docking studies of N-piperidinyl indoles suggest that the linker allows the ligand to occupy specific hydrophobic pockets within the receptor, which can enhance binding affinity and modulate intrinsic activity. nih.gov

Molecular Mechanisms of Action and Target Engagement of Indole Derivatives

Receptor Binding Affinities and Selectivity Profiles

Analogues of 1-(5-bromopentyl)-1h-indole have been investigated for their activity as synthetic cannabinoids. The length of the N1-alkyl chain on the indole (B1671886) ring is a critical determinant of cannabinoid receptor affinity, with a pentyl chain often showing high affinity. acs.org For instance, the compound UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid that shows a strong preference for the peripheral CB2 receptor over the central CB1 receptor, with reported Ki values of 1.8 nM and 150 nM, respectively. researchgate.net

A structurally related compound, the UR-144 N-(5-bromopentyl) analog, differs only by the presence of a bromine atom on the terminal carbon of the pentyl chain. researchgate.net While the specific receptor binding affinities for this brominated analogue have not been fully characterized, its close structural relationship to the potent CB2 agonist UR-144 suggests its potential for cannabinoid receptor interaction. researchgate.net Further studies on degradants of related synthetic cannabinoids like UR-144 and XLR-11 (which has a 5-fluoropentyl chain) show that these molecules retain nanomolar affinity for both CB1 and CB2 receptors. nih.gov The ring-opened degradant of UR-144 demonstrated the ability to displace radioligands from CB1 and CB2 receptors with apparent Ki values of 11.23 ± 2.54 nM and 1.54 ± 0.21 nM, respectively, acting as a full agonist at both receptors. nih.gov

Table 1: Cannabinoid Receptor Binding Affinities of UR-144 and its Degradant This table is interactive. You can sort and filter the data.

| Compound | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| UR-144 | CB1 | 150 | researchgate.net |

| UR-144 | CB2 | 1.8 | researchgate.net |

| UR-144 Degradant | CB1 | 11.23 ± 2.54 | nih.gov |

Derivatives of this compound have been developed as inhibitors of cholinesterases, enzymes critical to the regulation of the neurotransmitter acetylcholine. The indole moiety can serve as a key structural component for ligands that interact with both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comtandfonline.com

In one study, a series of phenyl N-(ω-indol-1-ylalkyl)carbamates were synthesized and evaluated for their inhibitory activity. nih.gov A derivative featuring a pentyl chain connecting the indole ring to the carbamate (B1207046) group, specifically phenyl N-(5-(6-fluoroindol-1-yl)pentyl)carbamate (compound 14), showed potent inhibition of FAAH and also inhibited BuChE. nih.govmdpi.com This compound and others with similar pentyl to octyl spacers were found to inhibit BuChE with IC50 values around 4 µM, nearly as effective as the reference inhibitor physostigmine. nih.gov However, these specific derivatives showed weak activity against AChE from electric eels. nih.govmdpi.com

Another series of heterodimeric ligands, combining an indole fragment with an isoindoline-1,3-dione moiety, also demonstrated cholinesterase inhibition. mdpi.com An isoindoline-1,3-dione derivative featuring a five-carbon linker to the indole ring (compound 13) displayed a balanced inhibitory profile against both AChE and BuChE, with IC50 values of 0.76 µM and 0.618 µM, respectively. mdpi.com Kinetic studies revealed that these types of compounds generally act as mixed or non-competitive inhibitors of acetylcholinesterase. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Linker Length | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Phenyl N-(ω-(6-fluoroindol-1-yl)alkyl)carbamates | 5 Carbons | BuChE | ~4 | Not Specified | nih.gov |

| Isoindoline-1,3-dione-indole hybrids | 5 Carbons | EeAChE | 0.76 | Mixed/Non-competitive | mdpi.com |

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL))

The endocannabinoid system is regulated by the hydrolytic enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which degrade the endocannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. mdpi.comacs.org Inhibiting these enzymes increases endocannabinoid levels, a therapeutic strategy for various disorders. acs.org Indole derivatives with an N-alkyl spacer have been identified as potent inhibitors of these enzymes. nih.govmdpi.com

Carbamate inhibitors are known to react covalently with the active site serine residue of serine hydrolases like FAAH and MAGL, leading to the carbamoylation of the enzyme. nih.gov Structure-activity relationship studies on phenyl N-(ω-indol-1-ylalkyl)carbamates revealed that the length of the alkyl chain significantly influences FAAH inhibitory potency. nih.gov The highest FAAH inhibition was observed with a pentyl chain linker. nih.gov Specifically, phenyl N-(5-(6-fluoroindol-1-yl)pentyl)carbamate (compound 14) exhibited an IC50 value of 0.029 µM against FAAH. nih.gov

A series of hexafluoroisopropyl carbamates with indolylalkyl substituents also demonstrated inhibitory activity against both FAAH and MAGL. fluorochem.co.uk Derivatives with butyl to heptyl spacers between the indole ring and the carbamate moiety were effective dual inhibitors. fluorochem.co.uk One such compound with a piperidine (B6355638) ring incorporating part of the alkyl chain (compound 24) was a well-balanced dual inhibitor, with an IC50 of 0.51 µM against MAGL and 1 µM against FAAH. fluorochem.co.uk The shortening of the spacer chain in these piperidine-based compounds led to a loss of FAAH activity while retaining MAGL inhibition, demonstrating that selectivity can be tuned through structural modification. fluorochem.co.uk

Table 3: FAAH and MAGL Inhibition by Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Linker/Structure | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| Phenyl N-(ω-(6-fluoroindol-1-yl)alkyl)carbamates | Pentyl Chain | FAAH | 0.029 | nih.gov |

| Hexafluoroisopropyl (indolylethyl)piperidine carbamate | Ethylpiperidine | MAGL | 0.51 | fluorochem.co.uk |

Antimitotic Activity and Tubulin Interaction Mechanisms

The indole nucleus is a "privileged scaffold" found in numerous natural and synthetic compounds that exhibit antimitotic activity by interfering with tubulin dynamics. These agents can inhibit the polymerization of αβ-tubulin heterodimers into microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis in cancer cells.

Many indole derivatives exert their antimitotic effects by binding to the colchicine (B1669291) binding site on β-tubulin. Structural studies have provided insights into these interactions, guiding the design of new, potent tubulin inhibitors. Various classes of indole-based compounds, including 2-aroylindoles, indole-based chalcones, and bis-indole alkaloids, have been developed as tubulin polymerization inhibitors. For example, certain 2-aroylindole derivatives show high cytotoxicity against various carcinoma cell lines, with IC50 values in the low nanomolar range, which correlates with their ability to inhibit tubulin polymerization. Similarly, some fused indole derivatives inhibit tubulin polymerization with an IC50 value of 0.15 µM.

While the indole scaffold is well-established as a core for tubulin inhibitors, specific studies on the antimitotic activity or direct tubulin interaction of this compound itself are not prominently available in the reviewed literature. However, the extensive research into other indole derivatives provides a strong rationale for investigating such potential mechanisms for this compound class. fluorochem.co.uk

Broad-Spectrum Antimicrobial Modes of Action (e.g., DNA gyrase inhibition)

Indole derivatives represent a significant source of novel antimicrobial agents with various modes of action. One key bacterial target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the cessation of these critical cellular processes and ultimately bacterial cell death.

Computational Chemistry and Molecular Modeling Applications in Indole Research

Ligand-Protein Docking Studies for Binding Mode Prediction and Affinity Estimation

Ligand-protein docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(5-Bromopentyl)-1h-indole, docking studies would be instrumental in elucidating its binding mode within the active site of a target protein. These studies can predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.

For instance, if this compound were to be investigated as a potential inhibitor of a specific enzyme, docking simulations would be performed using the crystal structure of that enzyme. The indole (B1671886) ring could act as a crucial scaffold, fitting into a hydrophobic pocket, while the bromopentyl chain could extend into a more solvent-exposed region or interact with other residues. The bromine atom, being electronegative, might participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The results of such docking studies are typically quantified by a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding affinity. This information is critical for medicinal chemists to understand the structure-activity relationship (SAR) and to design modifications to the lead compound to improve its potency.

Table 1: Hypothetical Docking Scores and Key Interactions of this compound with a Target Protein

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase A | -8.5 | Leu83, Val65, Ala145 | Hydrophobic interactions with indole ring |

| Lys67 | Hydrogen bond with indole nitrogen | ||

| Tyr147 | Pi-pi stacking with indole ring | ||

| Protease B | -7.2 | Trp215, Phe115 | Hydrophobic interactions with pentyl chain |

| Arg177 | Halogen bond with bromine atom |

Note: This data is illustrative and not based on published experimental results.

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on the structure of a known active ligand, like this compound, complexed with its target protein.

A pharmacophore model for this compound might include features such as a hydrophobic aromatic ring (from the indole nucleus), a hydrogen bond acceptor (the indole nitrogen), and a hydrophobic aliphatic feature (the pentyl chain). This model can then be used as a 3D query to screen large chemical databases to identify novel compounds with different core structures but possessing the same essential pharmacophoric features. This virtual screening approach is a time and cost-effective method for discovering new lead compounds.

Furthermore, pharmacophore models can be employed in de novo drug design, where novel molecules are constructed piece by piece to fit the pharmacophore query, potentially leading to the discovery of entirely new chemical classes of therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for a series of indole derivatives including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required.

Various molecular descriptors would be calculated for each compound, representing their physicochemical properties, such as lipophilicity (logP), molar refractivity, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the biological activity.

A hypothetical QSAR equation might look like:

pIC50 = c0 + c1(logP) + c2(Molar Refractivity) + c3*(Dipole Moment)

Once a statistically robust QSAR model is developed and validated, it can be used to predict the potency of newly designed compounds, including novel analogs of this compound, even before they are synthesized. This predictive power significantly accelerates the optimization of lead compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are widely used to evaluate the drug-likeness of a compound and to identify potential liabilities.

For this compound, various ADME parameters can be predicted using computational tools. These predictions are based on the compound's structure and physicochemical properties.

Table 2: Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Caco-2 Permeability | Moderate | May cross intestinal barrier |

| P-glycoprotein Substrate | No | Less likely to be subject to efflux |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Likely | Potential for CNS activity |

| Plasma Protein Binding | High | May have a longer duration of action |

| Metabolism | ||

| CYP450 2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |

| CYP450 3A4 Inhibition | Unlikely | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Potential for renal clearance |

Note: This data is based on general predictions for similar chemical structures and is not from specific experimental studies on this compound.

These in silico predictions provide a preliminary assessment of the compound's pharmacokinetic profile, helping to prioritize compounds for further experimental testing and to guide structural modifications to improve their ADME properties.

Emerging Research Avenues and Future Perspectives for 1 5 Bromopentyl 1h Indole and Its Analogues

Rational Design of Novel Multi-Target Directed Ligands

Many complex human diseases, such as neurodegenerative disorders and cancer, involve the dysregulation of multiple biological pathways. acs.orgnih.gov Consequently, drugs that act on a single target often show limited efficacy. nih.gov This has led to the rise of the Multi-Target Directed Ligand (MTDL) approach, which aims to design single molecules capable of modulating multiple targets simultaneously. researchgate.netnih.gov The indole (B1671886) scaffold is a particularly attractive core for MTDL design due to its inherent ability to interact with a wide array of biological targets. researchgate.netnih.gov

The design of MTDLs generally follows three primary strategies:

Linking: Two distinct pharmacophores (active molecular fragments) are connected via a flexible or rigid linker. researchgate.netnih.gov

Fusing: Pharmacophores are integrated by sharing one or more common atoms, often by fusing ring systems. nih.govmdpi.com

Merging: Key structural features from different pharmacophores are overlaid and combined into a single, novel chemical entity. researchgate.netresearchgate.net

The structure of 1-(5-Bromopentyl)-1H-indole is exceptionally well-suited for the linking strategy . The indole moiety can serve as one pharmacophore, while the terminal bromine on the pentyl chain provides a reactive handle for covalently attaching a second pharmacophore. This allows medicinal chemists to rationally combine the biological activities of an indole-based structure with another known ligand to create a novel MTDL with a potentially synergistic or additive therapeutic profile. nih.gov

| MTDL Design Strategy | Description | Relevance to this compound |

|---|---|---|

| Linking | Two distinct pharmacophores are joined by a stable or cleavable linker chain. researchgate.netnih.gov | The 5-bromopentyl chain acts as an inherent linker, ready for coupling with a second pharmacophore. |

| Fusing | Two pharmacophores are combined by sharing common atoms or ring systems. mdpi.com | Analogues could be designed where the pentyl chain is cyclized back onto the indole core, fusing it with another ring system. |

| Merging | Overlapping structural features of two or more pharmacophores are combined into a new, single scaffold. researchgate.net | The indole core itself can be seen as a merged pharmacophore, with its features being tunable through further functionalization. |

Exploration of New Catalytic and Sustainable Synthetic Pathways for Indole Functionalization

The ability to generate large, diverse libraries of chemical compounds is essential for modern drug discovery. For indole-containing molecules like this compound, future research will heavily rely on advanced synthetic methods that allow for precise and efficient modification of the indole core. Traditional methods are being superseded by powerful catalytic and sustainable approaches. tandfonline.comtandfonline.comresearchgate.net

A key area of development is the transition-metal-catalyzed C-H functionalization . bohrium.comrsc.orgcapes.gov.br These methods allow for the direct conversion of carbon-hydrogen bonds on the indole ring into new carbon-carbon or carbon-heteroatom bonds, often with high regioselectivity. rsc.orgacs.org Catalysts based on palladium, cobalt, ruthenium, and iron are enabling chemists to decorate the indole skeleton at positions that were previously difficult to access (e.g., C4, C5, C6, C7), thereby expanding the explorable chemical space for generating novel analogues. acs.orgmdpi.comtandfonline.comrsc.org

Alongside catalytic efficiency, there is a strong push towards green and sustainable chemistry . beilstein-journals.orgresearchgate.net This involves the use of environmentally benign solvents (like water), microwave-assisted synthesis to reduce reaction times, and the development of reusable catalysts. tandfonline.comtandfonline.comresearchgate.net For instance, Brønsted acid-catalyzed reactions in water/alcohol solvent systems provide a metal-free, cost-effective, and environmentally friendly way to synthesize certain indole derivatives. mdpi.com These sustainable methods are crucial for reducing the environmental impact of producing chemical libraries based on scaffolds like this compound.

| Synthetic Approach | Traditional Methods | Modern Sustainable/Catalytic Methods |

|---|---|---|

| Catalysts | Often require stoichiometric, harsh reagents. | Use of low-loading, highly efficient transition-metal catalysts (Pd, Co, Ru). mdpi.comtandfonline.comrsc.org |

| Solvents | Reliance on volatile organic compounds (VOCs). | Use of green solvents like water or deep eutectic solvents. beilstein-journals.orgresearchgate.netmdpi.com |

| Efficiency | Multi-step syntheses with protecting groups. | Direct C-H functionalization, atom-economical reactions. bohrium.comchim.it |

| Energy Input | Prolonged heating. | Microwave irradiation for rapid, efficient heating. tandfonline.comtandfonline.com |

Advancements in Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of how a chemical reaction proceeds (its mechanism) is fundamental to optimizing it and applying it to new molecules. Advanced spectroscopic techniques are indispensable tools for elucidating these complex reaction pathways in indole chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. 1H NMR can be used to monitor the progress of a reaction in real-time, identify key intermediates, and confirm the final structure of a product. acs.org For example, in studies of indole polymerization, NMR was used to confirm that the reaction occurred at the 2,3-position by observing the persistence of the N-H bond signal. nih.govresearchgate.net Paramagnetic NMR relaxation studies have even been used to determine the precise orientation of an indole molecule within the active site of an enzyme. nih.gov

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is another powerful tool. It allows for the rapid identification and characterization of compounds, even in complex mixtures. nih.govnih.gov By analyzing the fragmentation patterns of molecules, researchers can deduce their structures and confirm the outcomes of a synthetic transformation. scirp.orgresearchgate.net This is crucial for verifying the structures of novel analogues derived from this compound.

| Spectroscopic Technique | Application in Indole Chemistry | Key Information Provided |

|---|---|---|

| NMR Spectroscopy | Structural confirmation, mechanistic studies, binding analysis. nih.govnih.gov | Precise atomic connectivity, stereochemistry, identification of reaction intermediates, molecular orientation in complexes. |

| Mass Spectrometry (MS/LC-MS) | Product identification, purity analysis, characterization of complex mixtures. nih.govnih.gov | Molecular weight, elemental formula, structural information from fragmentation patterns. scirp.orgresearchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Presence of key bonds (e.g., N-H, C=O), confirming successful chemical transformations. |

Integration of Chemogenomic Approaches for Comprehensive Biological Profiling

While medicinal chemistry focuses on designing potent molecules for a specific target, it is increasingly clear that most drugs interact with multiple proteins in the body—a concept known as polypharmacology. researchgate.net Chemogenomics is an emerging field that systematically investigates the interactions between a large set of small molecules and a comprehensive panel of biological targets. This approach provides a holistic view of a compound's biological activity, helping to identify both desired therapeutic targets and potential off-target liabilities.

A library of analogues derived from this compound, synthesized using the advanced methods described in section 7.2, would be an ideal candidate for a chemogenomic study. By screening this library against hundreds or thousands of protein targets (e.g., kinases, G-protein-coupled receptors, enzymes), researchers can build a detailed structure-activity relationship (SAR) map. This data can reveal unexpected therapeutic opportunities for indole-based compounds and provide a comprehensive biological profile that goes far beyond single-target assays. Such an approach is invaluable for prioritizing lead compounds, predicting potential side effects, and understanding the complex biological effects of a chemical series.

| Approach | Goal | Methodology | Outcome |

|---|---|---|---|

| Traditional Profiling | Measure activity against one or a few selected targets. | Individual biochemical or cell-based assays. | Potency and selectivity for the intended target(s). |

| Chemogenomic Profiling | Map the interaction landscape across a large portion of the proteome. | High-throughput screening of a compound library against a large panel of protein targets. | Comprehensive biological profile, identification of on- and off-targets, polypharmacological insights, new therapeutic hypotheses. researchgate.net |

Q & A

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., bromine-induced deshielding at C5; pentyl chain protons at δ 1.2–3.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 285.07) and isotopic patterns for bromine .

- TLC Monitoring : Rf values in ethyl acetate/hexane systems (e.g., Rf = 0.30) track reaction progress .

How can researchers optimize solubility and stability of this compound in biological assays?

Q. Basic

- Solvent Systems : Use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for aqueous solubility (5 mg/mL working concentration). Heating (≤50°C) or sonication resolves precipitation .

- Stability : Store at -20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles to prevent degradation.

What structure-activity relationships (SAR) have been identified for this compound derivatives in pharmacological studies?

Q. Advanced

- Steric Effects : The 5-bromopentyl chain enhances lipophilicity, improving blood-brain barrier penetration compared to shorter alkyl chains .

- Electron-Withdrawing Groups : Bromine at C5 increases electrophilicity, enhancing interactions with serotonin receptors (e.g., 5-HT6 modulation observed in indole derivatives) .

Methodological Insight : Comparative studies using analogues (e.g., 1-(4-chlorophenyl)-1H-indole) reveal halogen position and chain length critically modulate bioactivity .

How can researchers address low yields in CuI-catalyzed "click" reactions involving this compound intermediates?

Q. Advanced

- Catalyst Optimization : Increase CuI loading (1.5–2.0 eq.) and use PEG-400:DMF (2:1) to stabilize reactive intermediates .

- Reaction Time : Extend stirring to 18–24 hours for complete azide-alkyne cycloaddition .

- Workup : Precipitate impurities with cold water before column chromatography to improve purity and yield (from 25% to 50%) .

What mechanisms underlie the anticancer activity of this compound derivatives?

Q. Advanced

- Target Modulation : The compound inhibits tubulin polymerization (IC50 = 0.8–1.2 µM) by binding to the colchicine site, disrupting mitosis .

- Apoptosis Induction : Upregulates caspase-3/7 activity in pancreatic adenocarcinoma cells (e.g., PANC-1) via mitochondrial pathway activation .

Experimental Design : Use flow cytometry (Annexin V/PI staining) and Western blotting (Bcl-2/Bax ratios) to quantify apoptotic effects .

How can LC-MS differentiate isomers of this compound derivatives with similar structural features?

Q. Advanced

- Chromatographic Separation : Use C18 columns with gradient elution (acetonitrile/0.1% formic acid) to resolve isomers based on polarity differences (e.g., retention times vary by 1.2–2.5 minutes) .

- MS/MS Fragmentation : Monitor diagnostic ions (e.g., m/z 148 for indole core vs. m/z 165 for quinolinyl-substituted isomers) .

Why do bromination reactions of this compound derivatives exhibit variable regioselectivity?

Q. Advanced

- Electronic Factors : Electron-rich indole rings favor bromination at C5 due to para-directing effects of the pentyl chain .

- Steric Hindrance : Bulky substituents at C3 or C7 divert bromination to less hindered positions (e.g., C4 in 6-methylindole derivatives) .

Mitigation : Use Lewis acids (e.g., FeCl3) to direct bromination regioselectivity .

How should researchers reconcile discrepancies in reported synthesis yields for this compound analogues?

Q. Advanced

- Case Study : Yields for CuI-catalyzed triazole formation range from 25% to 50% due to differences in azide purity and solvent drying (anhydrous DMF required).

- Troubleshooting : Pre-purify intermediates (e.g., 3-(2-azidoethyl)-5-bromoindole) via recrystallization to eliminate residual water, which quenches CuI .

What strategies improve the stability of this compound during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.